molecular formula C18H14N2O5S B2514993 O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate CAS No. 1448123-31-6

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate

Cat. No.: B2514993
CAS No.: 1448123-31-6
M. Wt: 370.38
InChI Key: XOQCVWWFGSFNDI-UHFFFAOYSA-N
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Description

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is a complex organic compound that features a chromen-4-one core structure substituted with a nitrophenyl group and a dimethylcarbamothioate moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the addition of the dimethylcarbamothioate group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamothioate derivatives.

Scientific Research Applications

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamate
  • O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamodithioate

Uniqueness

O-(3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl) dimethylcarbamothioate is unique due to the presence of the dimethylcarbamothioate group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

O-[3-(4-nitrophenyl)-4-oxochromen-7-yl] N,N-dimethylcarbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c1-19(2)18(26)25-13-7-8-14-16(9-13)24-10-15(17(14)21)11-3-5-12(6-4-11)20(22)23/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQCVWWFGSFNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=S)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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